physicochemical properties of 1-(pyridin-4-ylmethyl)piperazin-2-one
physicochemical properties of 1-(pyridin-4-ylmethyl)piperazin-2-one
Physicochemical Profiling and Analytical Characterization of 1-(Pyridin-4-ylmethyl)piperazin-2-one: A Technical Guide for Preclinical Development
Executive Summary
In modern medicinal chemistry, the selection and characterization of building blocks dictate the downstream success of lead optimization. The compound 1-(pyridin-4-ylmethyl)piperazin-2-one (CAS 1250822-24-2)[1][2] is a highly versatile pharmacophore. The piperazin-2-one core acts as a conformationally restricted diamine surrogate, where the amide bond attenuates the basicity of one nitrogen, thereby improving passive membrane permeability compared to an unmodified piperazine. Coupled with a pyridin-4-ylmethyl substituent, this molecule presents a complex, multi-ionizable profile.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties of this compound. We will not merely list data; we will explore the causality behind our experimental choices, ensuring that every protocol described functions as a self-validating system to guarantee data integrity.
Structural Deconstruction & Theoretical Baselines
Before committing resources to bench-level assays, we must establish a theoretical baseline. The molecule (C₁₀H₁₃N₃O, MW = 191.23 g/mol ) contains three nitrogen atoms, but their distinct electronic environments govern the molecule's behavior in aqueous media:
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N1 (Amide Nitrogen): Conjugated with the adjacent carbonyl group, this nitrogen is essentially neutral under physiological conditions.
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N4 (Secondary Amine): Located in the piperazinone ring, this is the primary basic center.
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Pyridine Nitrogen: An aromatic, weakly basic center.
Understanding these functional groups allows us to predict the compound's behavior. The theoretical data summarized below dictates the boundary conditions for our subsequent experimental workflows.
Table 1: Theoretical vs. Target Physicochemical Parameters
| Property | Theoretical / Predicted Value | Experimental Target Range | Biological / ADME Relevance |
| Molecular Weight | 191.23 g/mol | N/A | High passive permeability potential (Lipinski compliance). |
| pKa₁ (Pyridine) | ~5.2 | 5.0 – 5.5 | Influences potential for lysosomal trapping in acidic organelles. |
| pKa₂ (Sec. Amine) | ~8.5 | 8.2 – 8.8 | Dictates the primary charge state at physiological pH (7.4). |
| LogP (Octanol/Water) | 0.8 – 1.2 | 0.5 – 1.5 | Baseline lipophilicity of the neutral free base. |
| LogD (at pH 7.4) | < 0.5 | < 0.5 | Governs in vivo membrane partitioning and systemic clearance. |
| Polar Surface Area | 54.3 Ų | N/A | Optimal for blood-brain barrier (BBB) penetration if required. |
Ionization Dynamics: The Causality of pKa
The ionization constant (pKa) is the master variable in drug development. It dictates the charge state of the molecule at physiological pH, which downstream governs solubility, lipophilicity, and target binding affinity. For 1-(pyridin-4-ylmethyl)piperazin-2-one, we must map its transition from a dicationic state in the acidic stomach to a monocationic state in the blood plasma.
We deliberately select potentiometric titration over computational estimation. While in silico models provide a baseline, the spatial proximity of the basic centers in this molecule can induce intramolecular hydrogen bonding, shifting the actual pKa values. Potentiometry is the gold standard because it directly measures the thermodynamic protonation events[3].
Figure 1: pH-dependent ionization pathway of 1-(pyridin-4-ylmethyl)piperazin-2-one.
Protocol 1: Self-Validating Cosolvent Potentiometric Titration
Because the neutral free base of this compound may exhibit limited aqueous solubility at high pH, we utilize a methanol/water cosolvent system, extrapolating back to 0% cosolvent using the Yasuda-Shedlovsky technique.
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Step 1: System Calibration (The Validation Gate): Perform a blank titration of the background electrolyte (0.15 M KCl). Self-Validation: The system utilizes a Gran plot analysis. If the glass electrode response deviates from Nernstian behavior (>59.2 mV/pH unit at 25°C), the automated system halts, preventing the acquisition of artifactual data.
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Step 2: Sample Preparation: Dissolve 1-(pyridin-4-ylmethyl)piperazin-2-one in standardized 0.15 M KCl to achieve a 1 mM concentration. Prepare three identical samples with varying weight fractions of methanol (e.g., 20%, 30%, 40%).
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Step 3: Titration Execution: Acidify the sample to pH 2.0 using standardized 0.5 M HCl to ensure the compound is fully in its dicationic state. Titrate with standardized 0.5 M KOH under an argon atmosphere to prevent CO₂ absorption, up to pH 11.0.
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Step 4: Data Extrapolation: Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures. The y-intercept represents the true aqueous pKa.
Lipophilicity Profiling: LogD at Physiological pH
Lipophilicity (LogP for the neutral species, LogD for the ionized mixture) is the primary driver of non-specific toxicity, clearance, and volume of distribution. Because 1-(pyridin-4-ylmethyl)piperazin-2-one is predominantly monocationic at pH 7.4 (due to the secondary amine pKa of ~8.5), measuring LogD at pH 7.4 is the biologically relevant metric.
We employ a miniaturized shake-flask method coupled with LC-MS/MS. The causality behind choosing LC-MS/MS over standard UV detection is sensitivity. The highly polar monocationic species will partition poorly into octanol; UV detection often fails to accurately quantify these trace amounts, leading to an overestimation of lipophilicity. LC-MS/MS ensures we capture the exact concentration in both phases[4].
Protocol 2: Miniaturized Shake-Flask LC-MS/MS (Mass Balance Validated)
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Step 1: Phase Pre-equilibration: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation. This prevents volume shifts during the actual assay.
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Step 2: Partitioning: Spike 10 µL of a 10 mM DMSO stock of the compound into 990 µL of the pre-equilibrated buffer. Add an equal volume (1 mL) of pre-equilibrated octanol. Shake at 25°C for 60 minutes.
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Step 3: Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to break any micro-emulsions. Causality: Micro-emulsions of octanol in the aqueous phase will artificially inflate the apparent aqueous concentration.
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Step 4: Quantification & Self-Validation: Quantify both the aqueous and octanol phases via LC-MS/MS against a standard curve. Self-Validation: Calculate the mass balance. The sum of the compound in both phases must equal 95-105% of the initial spike. A recovery outside this range flags potential compound loss to non-specific binding on the plasticware or precipitation at the interface, invalidating the run.
Integrated Workflow & Thermodynamic Solubility
Solubility is not a static number; it is a dynamic property dependent on the solid state and the media. While kinetic solubility (crashing out of DMSO) is useful for early screening, it frequently overestimates true solubility due to supersaturation. For a rigorous preclinical assessment, we must measure thermodynamic solubility using crystalline powder in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
Figure 2: Integrated physicochemical profiling workflow for preclinical candidates.
Protocol 3: Thermodynamic Solubility in FaSSIF
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Step 1: Incubation: Add 2 mg of solid 1-(pyridin-4-ylmethyl)piperazin-2-one to 1 mL of FaSSIF (pH 6.5). Shake at 37°C for 24 hours.
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Step 2: Separation: Filter the suspension through a 0.22 µm PVDF membrane. Causality: Filtration is preferred over centrifugation here to ensure no sub-visible crystalline particles remain in the supernatant, which would cause a false-positive solubility reading.
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Step 3: pH Verification (Validation Gate): Measure the pH of the final filtrate. Self-Validation: Because the compound is basic, dissolving large quantities can shift the pH of the unbuffered or weakly buffered media upward. If the final pH deviates by >0.1 units from 6.5, the solubility value is flagged as pH-shifted and must be re-run with stronger buffering.
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Step 4: Quantification: Dilute the filtrate and quantify via HPLC-UV.
Conclusion
The physicochemical profiling of 1-(pyridin-4-ylmethyl)piperazin-2-one reveals a highly tractable building block. By understanding the causality behind its ionization states and employing self-validating experimental protocols, drug development professionals can confidently leverage this scaffold to optimize the ADME properties of next-generation therapeutics.
References
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. Available at:[Link][3][5]
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Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press / ScienceDirect. Available at:[Link][4][6][7]
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ChemSrc. 1250822-24-2 1-(Pyridin-4-ylmethyl)piperazin-2-one Physical and Chemical Properties. Available at: [Link][2]
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